molecular formula C9H7FO2 B3021408 3-Fluorocinnamic acid CAS No. 20595-30-6

3-Fluorocinnamic acid

Cat. No.: B3021408
CAS No.: 20595-30-6
M. Wt: 166.15 g/mol
InChI Key: RTSIUKMGSDOSTI-SNAWJCMRSA-N
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Description

3-Fluorocinnamic acid is an organic compound with the molecular formula C9H7FO2. It appears as a white crystalline powder and has a melting point of approximately 160-165°C and a boiling point of around 315-320°C . This compound is a derivative of cinnamic acid, where a fluorine atom is substituted at the third position of the phenyl ring. It is used in various fields, including pharmaceuticals and chemical research, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorocinnamic acid can be synthesized through several methods. One common method involves the reaction of p-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . Another method includes the use of ionic liquids to facilitate the reaction between p-fluorobenzaldehyde and propandioic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-fluorobenzoic acid.

    Reduction: Reduction of this compound can yield 3-fluorophenylpropanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Fluorobenzoic acid.

    Reduction: 3-Fluorophenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-fluorocinnamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound without the fluorine substitution.

    3-Chlorocinnamic Acid: Similar structure with a chlorine atom instead of fluorine.

    3-Bromocinnamic Acid: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 3-Fluorocinnamic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity, stability, and biological activity compared to its non-fluorinated or differently halogenated counterparts .

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RTSIUKMGSDOSTI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276012
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Molecular Weight

166.15 g/mol
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CAS No.

20595-30-6, 458-46-8
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Record name m-Fluorocinnamic acid
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Record name 3-Fluorocinnamic acid
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Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Record name m-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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